1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-amine
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Overview
Description
1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a benzofuran ring substituted with a chlorine atom and a methyl group, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including acid-catalyzed cyclization of compounds containing carbonyl groups, palladium or platinum-catalyzed ring closure, and intramolecular Friedel–Crafts reactions.
Chlorination and Methylation:
Attachment of the Butan-1-amine Side Chain: The final step involves the attachment of the butan-1-amine side chain to the benzofuran ring.
Industrial Production Methods
Industrial production of 1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-7-methyl-1-benzofuran-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
1-(5-chloro-7-methoxy-1-benzofuran-2-yl)butan-1-amine: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H16ClNO |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-3-4-11(15)12-7-9-6-10(14)5-8(2)13(9)16-12/h5-7,11H,3-4,15H2,1-2H3 |
InChI Key |
NBVAOTJGQWQUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C(=CC(=C2)Cl)C)N |
Origin of Product |
United States |
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